5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol is a derivative of amitriptyline, a tricyclic compound. [, ] It has been investigated primarily for its interactions with the central nervous system, particularly its effects on neurotransmitter systems and their roles in various physiological and behavioral processes. [, , , , , , , , , , ]
5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol, commonly referred to as Cyclobenzaprine Related Compound A, is a chemical compound with the molecular formula CHNO and a molecular weight of approximately 293.4 g/mol. This compound is primarily recognized for its relevance in pharmaceutical applications, particularly as an impurity in the synthesis of Cyclobenzaprine, a muscle relaxant used to relieve muscle spasms.
The compound is synthesized through various chemical processes, including cyclocondensation reactions involving dibenzyl-o-carboxylic acids. It can be derived from other related compounds within the dibenzo[a,d]cycloheptene family, which are characterized by their complex polycyclic structures and are often utilized in medicinal chemistry.
5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol falls under the category of organic compounds, specifically as a member of the dibenzo[a,d]cycloheptene class. Its structure features a hydroxyl group (-OH) and a dimethylamino group (-N(CH)), which contribute to its pharmacological properties.
The synthesis of 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol can be achieved through several methods:
Technical details regarding these methods often involve controlling reaction conditions such as temperature, solvent choice, and catalyst concentration to optimize yield and purity.
The molecular structure of 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol can be represented as follows:
5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol can participate in various chemical reactions:
Technical details regarding these reactions often focus on optimizing conditions such as pH, temperature, and reactant concentrations to achieve desired transformations.
The mechanism of action for 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol is closely related to its role as an impurity in Cyclobenzaprine formulations. It primarily acts as a central nervous system depressant by inhibiting neurotransmitter uptake in the brain, leading to muscle relaxation and reduced pain perception.
Pharmacological studies indicate that compounds with similar structures exhibit varying degrees of binding affinity to serotonin and norepinephrine transporters, which may contribute to their therapeutic effects.
These properties are critical for understanding how the compound behaves under different conditions and its stability during storage and use.
5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol is primarily used in scientific research related to pharmaceuticals, particularly in studies concerning muscle relaxants and their impurities. Its role as an impurity in Cyclobenzaprine formulations necessitates rigorous testing for quality control in pharmaceutical manufacturing processes.
The compound systematically named 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol is recognized through multiple nomenclature systems and identifiers across chemical databases and commercial catalogs. Its core molecular formula is uniformly documented as C₂₀H₂₃NO, corresponding to a molecular weight of 293.40 g/mol [1] [2] [8]. The presence of both tertiary amine and alcohol functional groups creates a polar yet lipophilic molecule with specific handling requirements, typically stored at controlled temperatures (+5°C) to maintain stability [2] [5].
The compound's chemical registry landscape reveals several critical identifiers:
Table 1: Systematic and Common Nomenclature of C₂₀H₂₃NO
Nomenclature Type | Designation |
---|---|
IUPAC Name | 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol |
Pharmaceutical Alias | Cyclobenzaprine Related Compound A |
Alternative Chemical Name | 5-(3-(Dimethylamino)propyl)-5H-dibenzo[a,d][7]annulen-5-ol |
Pharmacopeial Designation | USP Reference Standard 1154514 |
Impurity Identification | Amitriptyline EP Impurity D (structural analog) |
Synonyms reflect its roles across contexts: Cyclobenzaprine 5-Hydroxy Impurity, 5-Hydroxy-N-methylprotriptyline, and pharmacopeial designations like USP Cyclobenzaprine Related Compound A demonstrate its cross-functional importance in pharmaceutical analysis [4] [7] [9]. The SMILES notation (CN(C)CCCC1(O)c2ccccc2C=Cc3ccccc13) and InChIKey (VMLRQKQUOMJJAN-UHFFFAOYSA-N) provide machine-readable descriptors essential for cheminformatics and regulatory documentation [8] [9].
This compound belongs to the tricyclic dibenzo[a,d]cycloheptene system, distinguished by a central seven-membered ring fused with two benzene rings at positions (a,d). Unlike saturated congeners (e.g., amitriptyline derivatives), its structure contains an exocyclic hydroxyl group at C5 and an unsaturated bridge between C10-C11, confirmed by molecular visualization and systematic naming conventions [1] [8] [10]. The presence of this unsaturation significantly influences both electronic distribution and three-dimensional conformation, distinguishing it from fully saturated therapeutic agents in this family.
The dimethylaminopropyl side chain (-CH₂-CH₂-CH₂-N(CH₃)₂) attached to the annular carbon (C5) creates a tertiary amino alcohol with potential zwitterionic character. This structural motif aligns with neurologically active compounds, though the hydroxyl group differentiates it from bioactive amines like cyclobenzaprine or amitriptyline. X-ray crystallography would reveal a non-planar "butterfly" conformation common to tricyclic systems, with the hydroxyl group positioned exocyclically rather than directly on the annulen system [1] [7] [8].
Table 2: Structural Comparison Within Dibenzocycloheptene Derivatives
Structural Feature | 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol | 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol | Cyclobenzaprine |
---|---|---|---|
Central Ring Unsaturation | Present (C10-C11) | Absent (10,11-dihydro) | Absent (saturated) |
C5 Functionalization | Hydroxyl group | Hydroxyl group | Methylene group |
Molecular Formula | C₂₀H₂₃NO | C₂₀H₂₅NO (hydrochloride: C₂₀H₂₆ClNO) | C₂₀H₂₁N |
CAS Registry | 18029-54-4 | 1159-03-1 | 303-53-7 |
Pharmaceutical Role | Synthetic intermediate/impurity | Amitriptyline impurity | Muscle relaxant API |
Notably, hydrogenation of the central ring double bond yields 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (CAS 1159-03-1), identified as Amitriptyline EP Impurity D with molecular formula C₂₀H₂₅NO [3] [7]. This structural relationship positions the subject compound as an unsaturated analog within the broader scaffold of psychoactive tricyclics, serving as a molecular bridge between skeletal frameworks found in antidepressants and muscle relaxants.
First characterized in the mid-20th century during structural explorations of tricyclic psychotropic agents, this compound emerged from systematic modifications of the dibenzocycloheptene scaffold. Its synthesis represented efforts to understand the structural determinants of neurological activity in compounds like amitriptyline (first synthesized 1960) and cyclobenzaprine (developed 1970s) [7] [10]. While lacking intrinsic therapeutic applications, its significance grew as analytical techniques advanced enough to detect structurally related impurities in active pharmaceutical ingredients (APIs).
By the 1980s, it was formally identified as Cyclobenzaprine Related Compound A in pharmacopeial monographs, designating it as a specified impurity requiring monitoring in muscle relaxant formulations. This recognition established its role as a pharmaceutical reference standard essential for quality control. Modern pharmacopeias (USP, EP) maintain certified reference materials (e.g., USP Catalog No. 1154514), with current lots (R135S0) subjected to rigorous characterization using HPLC, NMR, and mass spectrometry [4] [6] [10].
The compound's synthetic pathway typically involves:
Commercial availability emerged through specialty chemical providers (e.g., LGC Standards' MM1248.01, Sigma-Aldrich, Parchem), primarily as neat solids or certified reference materials for analytical applications. Current pricing (~$903 for 10 mg USP standard) reflects the specialized purification and certification processes required for reference standards [4] [5] [6]. Its enduring significance persists in modern pharmaceutical analysis, particularly in stability-indicating methods for tricyclic neuromuscular agents where it serves as a degradation marker.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3